Tris(2,2,2-trifluoroethyl) borate
CAS No.: 659-18-7
Cat. No.: VC0005235
Molecular Formula: C6H6BF9O3
Molecular Weight: 307.91 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 659-18-7 |
---|---|
Molecular Formula | C6H6BF9O3 |
Molecular Weight | 307.91 g/mol |
IUPAC Name | tris(2,2,2-trifluoroethyl) borate |
Standard InChI | InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2 |
Standard InChI Key | DIEXQJFSUBBIRP-UHFFFAOYSA-N |
SMILES | B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Canonical SMILES | B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Chemical Structure and Physicochemical Properties
Tris(2,2,2-trifluoroethyl) borate belongs to the family of trialkyl borates, characterized by a central boron atom bonded to three alkoxy groups. The substitution of trifluoroethyl groups confers distinct electronic and steric properties. The molecular formula is C₆H₆BF₉O₃, with a molecular weight of 307.91 g/mol . Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | 77°C @ 200 mmHg | |
Density | 1.43 g/mL @ 25°C | |
Refractive Index (nD) | 1.298–1.300 | |
Flash Point | 43.3°C | |
Solubility | Miscible with DMSO, EtOH, H₂O |
The compound’s acceptor number of 66 (Gutmann-Beckett method) underscores its strong Lewis acidity, enabling it to activate carbonyl groups and amines in condensation reactions . The trifluoroethoxy groups enhance thermal stability, with decomposition observed only above 125°C .
Synthesis and Large-Scale Production
The synthesis of tris(2,2,2-trifluoroethyl) borate typically involves the reaction of trifluoroethanol with boron-containing precursors. Industrial-scale preparations favor boric anhydride (B₂O₃) due to cost-effectiveness and handling safety :
The reaction proceeds under reflux conditions, with water removal via azeotropic distillation to drive equilibrium toward product formation . Purification is achieved through fractional distillation, yielding >95% purity . Alternative routes using boron trichloride (BCl₃) or borane-dimethyl sulfide (BH₃·SMe₂) are less common due to corrosivity and byproduct challenges .
Applications in Organic Synthesis
Direct Amidation of Carboxylic Acids
The reagent’s hallmark application is the direct coupling of carboxylic acids and amines to form amides without protective groups. This one-pot method avoids traditional activating agents (e.g., HOBt, EDC) and operates under mild conditions (80–125°C) . For example, unprotected amino acids react with primary amines in cyclopentyl methyl ether (CPME) to yield peptides in >80% yield :
Mechanistic studies suggest the borate ester activates the carboxylic acid via coordination, while simultaneously stabilizing the tetrahedral intermediate .
Transamidation and Formylation
Tris(2,2,2-trifluoroethyl) borate also mediates transamidation of primary amides and N-formylation using dimethylformamide (DMF) . This versatility enables access to structurally diverse amides, crucial in pharmaceutical synthesis.
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